Cas no 59859-58-4 ((+)-Femoxetine)

(+)-Femoxetine is a selective serotonin reuptake inhibitor (SSRI) with potential applications in neurological and psychiatric research. As the active enantiomer of femoxetine, it exhibits high affinity for the serotonin transporter (SERT), contributing to its efficacy in modulating serotonergic neurotransmission. Its enantiomeric purity ensures consistent pharmacological activity, reducing variability in experimental outcomes. (+)-Femoxetine is particularly valuable for studies investigating serotonin-dependent mechanisms, such as mood regulation and synaptic plasticity. The compound’s well-defined pharmacokinetic profile and stability further enhance its utility in preclinical research. Researchers favor (+)-Femoxetine for its specificity and reproducibility in serotonin-related assays.
(+)-Femoxetine structure
(+)-Femoxetine structure
Product Name:(+)-Femoxetine
CAS No:59859-58-4
MF:C20H25NO2
MW:311.41800570488
CID:372650
PubChem ID:3012003
Update Time:2025-10-30

(+)-Femoxetine Chemical and Physical Properties

Names and Identifiers

    • Piperidine,3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-, (3R,4S)-
    • (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine
    • FEMOXETINE
    • (+)-Femoxetine
    • (+)-trans-3-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl piperidine
    • (3R,4S)-3-(p-methoxyphenoxymethyl)-1-methyl-4-phenylpiperidine
    • (3R-trans)-3-[(4-methoxyphenoxy)-methyl]-1-methyl-4-phenylpiperidine
    • Femoxetina
    • Femoxetina [INN-Spanish]
    • Femoxetine [INN]
    • Femoxetinum
    • Femoxetinum [INN-Latin]
    • (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-piperidine
    • FEMOXETINE [MI]
    • (3R,4S)-3-(4-Methoxy-phenoxymethyl)-1-methyl-4-phenyl-piperidine
    • DTXSID70208576
    • 3-(4-Methoxy-phenoxymethyl)-1-methyl-4-phenyl-piperidine(femoxetine)
    • (+)-trans-3-((p-Methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine
    • FEMOXETINE [WHO-DD]
    • Q5442938
    • UNII-8Y719ZLX8C
    • NNC-20-4963
    • 8Y719ZLX8C
    • fg4963
    • FEMOXETINE [MART.]
    • FG-4963
    • 59859-58-4
    • CHEMBL94739
    • BDBM50014247
    • CHEBI:135330
    • SCHEMBL49869
    • Piperidine, 3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenyl-, (3R-trans)-
    • Inchi: 1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1
    • InChI Key: OJSFTALXCYKKFQ-YLJYHZDGSA-N
    • SMILES: O(C1C=CC(=CC=1)OC)C[C@H]1CN(C)CC[C@@H]1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 311.18900
  • Monoisotopic Mass: 311.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 21.7Ų

Experimental Properties

  • PSA: 21.70000
  • LogP: 3.74740

(+)-Femoxetine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F322535-1mg
(+)-Femoxetine
59859-58-4
1mg
$ 87.00 2023-04-15
TRC
F322535-5mg
(+)-Femoxetine
59859-58-4
5mg
$ 333.00 2023-04-15
TRC
F322535-10mg
(+)-Femoxetine
59859-58-4
10mg
$ 552.00 2023-04-15
TRC
F322535-25mg
(+)-Femoxetine
59859-58-4
25mg
$ 1166.00 2023-04-15
TRC
F322535-100mg
(+)-Femoxetine
59859-58-4
100mg
$ 4099.00 2023-04-15

Additional information on (+)-Femoxetine

(+)-Femoxetine (CAS No 59859-58-4): A Comprehensive Overview

(+)-Femoxetine, identified by the CAS Registry Number 59859-58-4, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique chemical properties and potential therapeutic applications. Recent advancements in research have shed light on its mechanisms of action, pharmacokinetics, and potential uses in treating various medical conditions.

The chemical structure of (+)-Femoxetine is characterized by its chiral center, which contributes to its enantiomeric purity and biological activity. This stereochemistry plays a crucial role in its interaction with biological targets, making it a promising candidate for drug development. Researchers have explored its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in regulating mood and cognitive functions.

Recent studies have highlighted the potential of (+)-Femoxetine as a novel therapeutic agent for conditions such as depression, anxiety, and neurodegenerative disorders. Its ability to cross the blood-brain barrier efficiently has been a focal point of investigation, as this property is essential for drugs targeting central nervous system disorders. Preclinical trials have demonstrated promising results, indicating its efficacy in alleviating symptoms associated with these conditions without significant adverse effects.

The synthesis of (+)-Femoxetine involves advanced organic chemistry techniques, ensuring high purity and consistency in its production. The compound's stability under various storage conditions has also been thoroughly investigated, ensuring its suitability for long-term use in clinical settings. These findings underscore the importance of (+)-Femoxetine as a potential breakthrough in medicinal chemistry.

Furthermore, the pharmacokinetic profile of (+)-Femoxetine has been extensively studied, revealing optimal absorption and metabolism pathways. This information is critical for determining the appropriate dosing regimen and minimizing the risk of drug-drug interactions. Researchers have also explored its bioavailability and half-life, which are essential parameters for evaluating its suitability as a chronic medication.

In conclusion, (+)-Femoxetine (CAS No 59859-58-4) represents a significant advancement in the field of pharmacology. Its unique chemical properties, coupled with promising preclinical results, position it as a potential therapeutic agent for various medical conditions. Continued research into its mechanisms of action, safety profile, and clinical efficacy will be instrumental in unlocking its full therapeutic potential.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd